

An In-depth Technical Guide to 1-Phenylcyclopropanecarboxylic Acid

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Compound of Interest

Compound Name: *1-Phenylcyclopropanecarboxylic acid*

Cat. No.: *B041972*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **1-phenylcyclopropanecarboxylic acid**, a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical and physical characteristics, synthesis and purification protocols, spectral data, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

1-Phenylcyclopropanecarboxylic acid is a crystalline solid at room temperature. Its structure, featuring a phenyl group attached to a cyclopropane ring bearing a carboxylic acid moiety, imparts unique conformational rigidity and electronic properties that are of interest in the design of bioactive molecules.

Table 1: Physicochemical Properties of **1-Phenylcyclopropanecarboxylic Acid**

Property	Value	Source/Comment
IUPAC Name	1-phenylcyclopropane-1-carboxylic acid	[1]
CAS Number	6120-95-2	[1]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1]
Molecular Weight	162.19 g/mol	[2][3]
Appearance	White to cream crystals or powder	[1][3]
Melting Point	83.5-89.5 °C	[1][3]
Boiling Point	Not readily available.	Decomposes upon heating at atmospheric pressure.
Solubility	Soluble in methanol, ethanol, acetone, and other common organic solvents. Limited solubility in water.	Inferred from the properties of similar carboxylic acids.
pKa	Estimated to be around 4.5.	Based on the pKa of cyclopropanecarboxylic acid (4.83). The electron-withdrawing phenyl group is expected to slightly increase the acidity.
LogP	1.46	[4]
Polar Surface Area	71.07 Å ²	[4]

Synthesis and Purification

The synthesis of **1-phenylcyclopropanecarboxylic acid** can be achieved through a multi-step process starting from phenylacetonitrile. The general workflow involves the formation of the cyclopropane ring followed by hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol: Synthesis

A common and effective method for the synthesis of **1-phenylcyclopropanecarboxylic acid** involves the reaction of phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base, followed by hydrolysis of the resulting 1-phenylcyclopropanecarbonitrile.

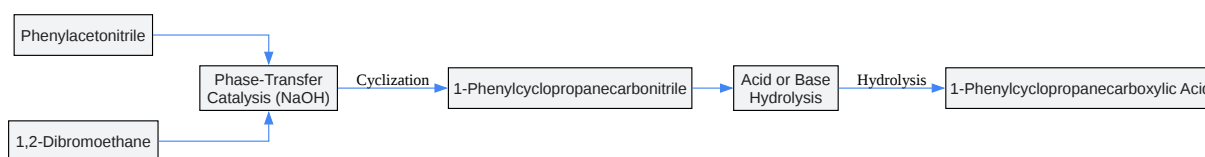
Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile

- To a stirred solution of phenylacetonitrile (1 equivalent) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.05 equivalents) in a suitable organic solvent (e.g., dichloromethane or toluene), add a 50% aqueous solution of sodium hydroxide.
- To this biphasic mixture, add 1,2-dibromoethane (1.1 equivalents) dropwise at room temperature.
- Stir the reaction mixture vigorously at room temperature for 24-48 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, dilute the reaction mixture with water and separate the organic layer.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-phenylcyclopropanecarbonitrile.

Step 2: Hydrolysis to **1-Phenylcyclopropanecarboxylic Acid**

- Reflux the crude 1-phenylcyclopropanecarbonitrile with a strong acid (e.g., a mixture of sulfuric acid and water) or a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide).
- Monitor the reaction by TLC until the starting material is consumed.
- If using acidic hydrolysis, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

- If using basic hydrolysis, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
- Collect the precipitate by filtration or extract the acidified solution with an organic solvent.
- Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude **1-phenylcyclopropanecarboxylic acid**.



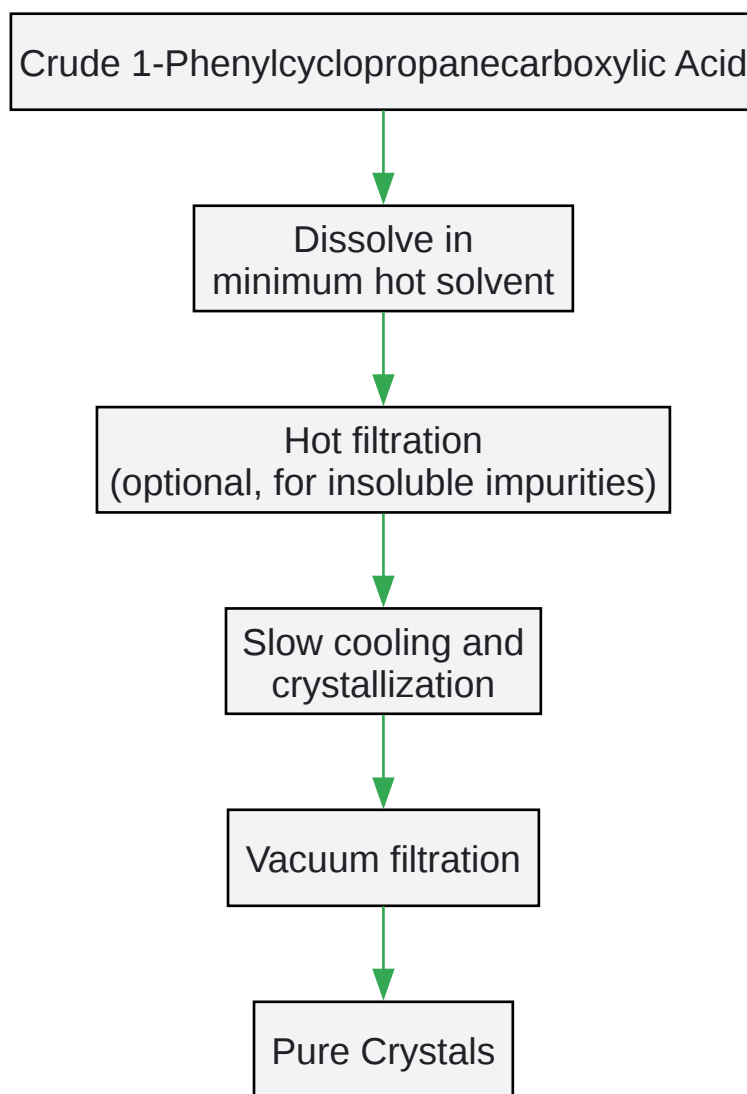
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Caption: Synthesis workflow for **1-phenylcyclopropanecarboxylic acid**.

Experimental Protocol: Purification

The crude **1-phenylcyclopropanecarboxylic acid** can be purified by recrystallization.

- Dissolve the crude solid in a minimum amount of a hot solvent or a solvent mixture (e.g., ethanol/water, acetone/water, or toluene).
- If colored impurities are present, treat the hot solution with activated charcoal and filter through a pad of celite while hot.^[5]
- Allow the filtrate to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize the yield of the crystals.
- Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.^[5]
- Dry the crystals under vacuum to obtain pure **1-phenylcyclopropanecarboxylic acid**.



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Caption: Purification of **1-phenylcyclopropanecarboxylic acid** via recrystallization.

Spectroscopic Data

The structural features of **1-phenylcyclopropanecarboxylic acid** can be confirmed by various spectroscopic techniques.

Table 2: Summary of Expected Spectroscopic Data

Technique	Key Features
^1H NMR	- Aromatic protons (C_6H_5): Multiplet in the range of δ 7.2-7.5 ppm. - Cyclopropyl protons ($\text{CH}_2\text{-CH}_2$): Complex multiplets in the upfield region, typically between δ 1.0-2.0 ppm. The diastereotopic nature of the methylene protons leads to complex splitting patterns. - Carboxylic acid proton (COOH): A broad singlet at $\delta > 10$ ppm, which is exchangeable with D_2O .
^{13}C NMR	- Carboxylic acid carbon (COOH): Signal in the range of δ 175-185 ppm. - Aromatic carbons (C_6H_5): Multiple signals between δ 125-140 ppm. The ipso-carbon (attached to the cyclopropane ring) will be a quaternary signal. - Quaternary cyclopropyl carbon (C-Ph): A signal around δ 30-40 ppm. - Cyclopropyl methylene carbons (CH_2): Signals in the range of δ 10-20 ppm.
FT-IR (cm^{-1})	- O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm^{-1} . - C-H stretch (aromatic): Peaks just above 3000 cm^{-1} . - C-H stretch (aliphatic): Peaks just below 3000 cm^{-1} . - C=O stretch (carboxylic acid): Strong, sharp peak around 1700 cm^{-1} . - C=C stretch (aromatic): Peaks around 1600 and 1450 cm^{-1} . - C-O stretch (carboxylic acid): A band in the 1210-1320 cm^{-1} region.
Mass Spec. (EI)	- Molecular Ion (M^+): A peak at $m/z = 162$. - Major Fragments: Loss of the carboxyl group ($-\text{COOH}$, $m/z = 117$), loss of the phenyl group ($-\text{C}_6\text{H}_5$, $m/z = 87$), and fragments characteristic of the phenyl and cyclopropyl moieties.

Reactivity and Chemical Behavior

The chemical reactivity of **1-phenylcyclopropanecarboxylic acid** is primarily dictated by the carboxylic acid group and the strained cyclopropane ring.

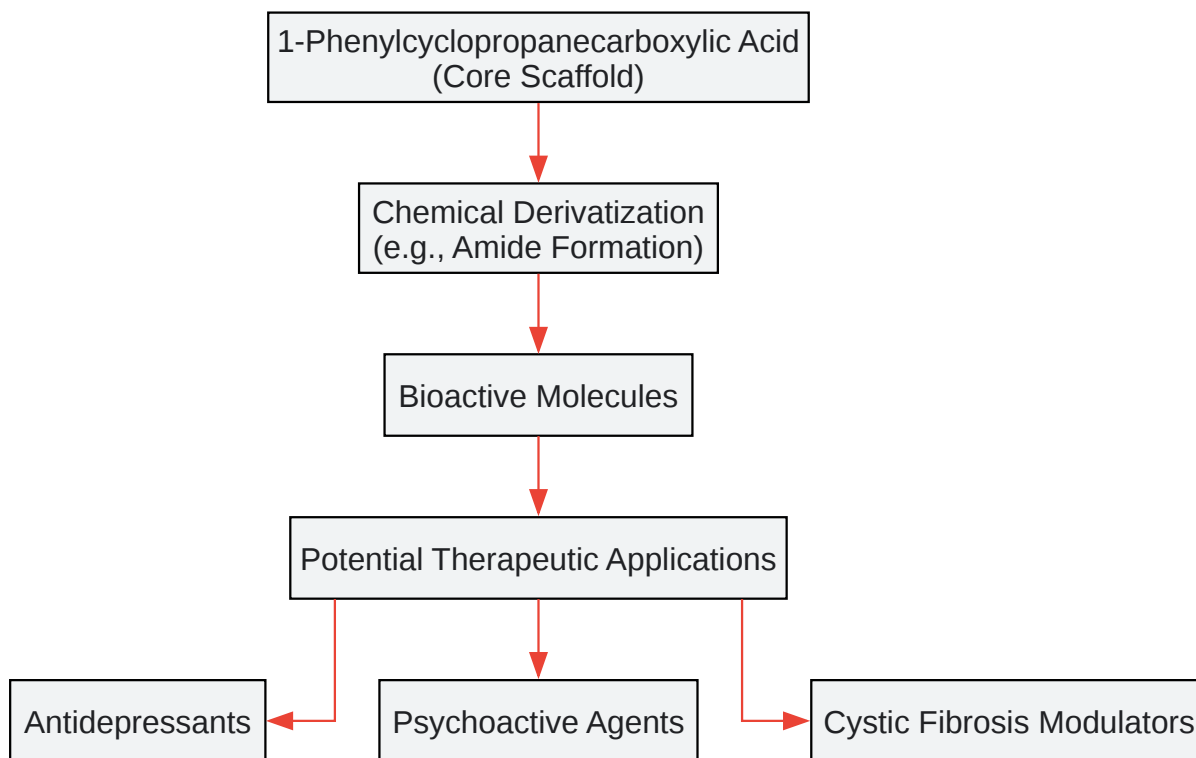
- **Carboxylic Acid Group:** It undergoes typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to the corresponding alcohol.
- **Cyclopropane Ring:** The three-membered ring is susceptible to ring-opening reactions under certain conditions, such as treatment with strong electrophiles or transition metal catalysts. The presence of the phenyl group can influence the regioselectivity of such reactions. However, the ring is generally stable under standard synthetic transformations involving the carboxylic acid group.

Biological Activity and Drug Development Potential

While there is limited information on the direct biological activity of **1-phenylcyclopropanecarboxylic acid** itself, its derivatives, particularly amides, have shown significant promise in drug discovery.

- **Antidepressant and Psychoactive Agents:** The 1-phenylcyclopropane carboxamide core is found in molecules with antidepressant and psychoactive properties.
- **Cystic Fibrosis Treatment:** Certain derivatives have been investigated for their potential in treating cystic fibrosis.

The rigid and well-defined three-dimensional structure of the 1-phenylcyclopropane moiety makes it an attractive scaffold for the design of ligands that can selectively interact with biological targets.



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Caption: Role of the core scaffold in developing potential therapeutics.

Conclusion

1-Phenylcyclopropanecarboxylic acid is a versatile chemical entity with a unique structural motif that holds considerable potential for the development of novel therapeutics. This guide has summarized its fundamental properties, provided detailed experimental protocols for its synthesis and purification, and highlighted its relevance in the field of drug discovery. Further exploration of its biological activities and its utility as a scaffold in medicinal chemistry is warranted.

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